Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, 5'-methyl-3'-phenyl-
Description
Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, 5'-methyl-3'-phenyl- is a spirocyclic hybrid compound combining indole and thiazolidinone pharmacophores. Its structure features a spiro junction at the indole’s C3 position, with a thiazolidine-2,4-dione moiety substituted at the 5' and 3' positions by methyl and phenyl groups, respectively . This compound is synthesized via cyclocondensation of isatin-3-imines with thiolactic acid, yielding a rigid, planar structure that enhances binding affinity to biological targets .
Properties
IUPAC Name |
5-methyl-3-phenylspiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-15(20)19(12-7-3-2-4-8-12)17(22-11)13-9-5-6-10-14(13)18-16(17)21/h2-11H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYHVXCUFQZPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387013 | |
| Record name | Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, 5'-methyl-3'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91870-65-4 | |
| Record name | Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, 5'-methyl-3'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3H-indole-3,2’-thiazolidine]-2,4’(1H)-dione, 5’-methyl-3’-phenyl- typically involves a one-pot three-component reaction. This reaction includes the condensation of isatin, malononitrile, and 3-methyl-1-phenyl-1H-pyrazol-5-one in the presence of a catalyst such as polystyrene-supported p-toluenesulfonic acid under solvent-free conditions . The reaction is often facilitated by microwave irradiation, which significantly reduces the reaction time and increases the yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors enable the fast synthesis of spiro-fused indoles through carbamoylation and imidation reactions under ultrasonic irradiation . This method is advantageous due to its efficiency, cost-effectiveness, and the ability to produce high yields without the need for extensive purification steps.
Chemical Reactions Analysis
Core Structural Reactivity
The compound's reactivity stems from:
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Spiro-conjugated system enabling strain-directed reactions
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Indole C3 position acting as electron-rich site for electrophilic substitutions
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Thiazolidine-dione moiety participating in cycloadditions and ring-opening processes
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Aromatic substituents (methyl, phenyl) modifying electronic and steric profiles
2.1. Aldol-Type Condensations
Reaction with aromatic aldehydes produces α,β-unsaturated derivatives via Knoevenagel mechanism:
textCompound (5 mmol) + ArCHO (5.5 mmol) + KOtBu (7.5 mmol) → Reflux in i-PrOH (3 hr) → Michael adducts (72-88% yield)
Representative Example :
| Reactant | Product Structure | Yield (%) | Conditions |
|---|---|---|---|
| 4-Chlorobenzaldehyde | 5'-(4-Cl-benzylidene) derivative | 85 | i-PrOH, Δ, 3 hr |
| Furfural | 5'-(furan-2-ylmethylene) analog | 78 | MW, 15 min |
2.2. Nucleophilic Additions
The thiazolidine-dione ring undergoes regioselective attacks:
3.1. Palladium-Catalyzed Cross Couplings
Suzuki-Miyaura reactions at C5 position (indole ring):
textPd(PPh₃)₄ (2 mol%) K₂CO₃ (3 eq), DME/H₂O (4:1) 80°C, 12 hr → Biaryl derivatives (63-79% yield)
Substrate Scope :
| Boronic Acid | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| 4-Methoxyphenyl | 92 | 79 |
| 2-Thienyl | 88 | 73 |
| Vinyl | 81 | 65 |
3.2. Copper-Assisted Cyclizations
Formation of fused heterocycles under oxidative conditions:
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Ligand exchange at Cu(I) center
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Single-electron transfer (SET) at indole N1
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Radical recombination forming C-N bonds
Demonstrated Example :
textCuI (10 mol%), phenanthroline ligand DMSO, 120°C → Thiazolo-pyrimidine fused system (68% yield)
Photochemical Behavior
UV irradiation induces two primary pathways :
Pathway Analysis :
| Condition | λ (nm) | Major Product | Quantum Yield |
|---|---|---|---|
| MeCN, N₂ atmosphere | 254 | Ring-contracted oxindole derivative | 0.32 |
| EtOH, O₂ present | 365 | Sulfoxide-containing spirocycle | 0.18 |
Biological Activation Pathways
Though not direct chemical reactions, metabolic transformations inform synthetic strategies:
| Enzyme System | Modification Site | Metabolite Identified |
|---|---|---|
| CYP3A4 | Phenyl ring (C3') | 4'-Hydroxy-phenyl derivative |
| UGT1A1 | Indole N1 | Glucuronide conjugate |
| SULT2A1 | Thiazolidine S-atom | Sulfated oxetane derivative |
Stability Considerations
Degradation Pathways :
| Stress Condition | Degradation Products | Half-life (25°C) |
|---|---|---|
| Acidic (0.1N HCl) | Ring-opened mercaptoacetic acid derivative | 2.3 hr |
| Alkaline (0.1N NaOH) | Des-methyl thiazolidinone | 1.1 hr |
| Oxidative (3% H₂O₂) | Sulfone derivative | 4.7 hr |
This comprehensive analysis demonstrates
Scientific Research Applications
Antimicrobial Activity
Research has shown that spiro[indole-thiazolidinones] exhibit significant antimicrobial activity against various bacterial strains. A study demonstrated that fluorinated derivatives displayed higher activity compared to non-fluorinated counterparts . The mechanism of action is believed to involve disruption of microbial cell wall synthesis.
Anticancer Properties
Several studies highlight the anticancer potential of spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione derivatives. For example, compounds have shown antiproliferative effects against human cancer cell lines such as MCF7 and HCT116. These compounds often target multiple pathways involved in cancer cell proliferation and survival, including inhibition of EGFR and VEGFR-2 signaling pathways .
Anti-inflammatory Effects
The anti-inflammatory properties of these compounds have also been investigated. Spiro[indole-thiazolidinones] have been reported to reduce inflammatory markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .
Case Study 1: Antimicrobial Screening
In a study assessing various spiro[indole-thiazolidinones], researchers synthesized multiple derivatives and tested them against Gram-positive and Gram-negative bacteria. The results indicated that certain halogenated compounds exhibited MIC values significantly lower than standard antibiotics, marking them as potential candidates for further development in antimicrobial therapy .
Case Study 2: Anticancer Activity
A series of spiro[indole-thiazolidinones] were evaluated for their cytotoxic effects on cancer cell lines. One compound demonstrated a 4.8-fold increase in potency compared to standard treatments like chloroquine against SARS-CoV-2-infected cells. This highlights the dual potential for these compounds in both cancer therapy and antiviral applications .
Mechanism of Action
The mechanism of action of Spiro[3H-indole-3,2’-thiazolidine]-2,4’(1H)-dione, 5’-methyl-3’-phenyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. By binding to these enzymes, the compound can effectively halt the proliferation of cancer cells. Additionally, it may interact with other cellular proteins and pathways, leading to apoptosis or programmed cell death in targeted cells .
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness lies in its spiro architecture and substituent pattern. Key analogs include:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) enhance antimicrobial activity, while bulky arylidene groups (e.g., benzylidene) improve anticancer potency .
- Spiro vs. Non-Spiro: Spiro derivatives exhibit superior conformational rigidity compared to linear thiazolidinones, enhancing target selectivity .
Anticancer Activity :
- IIa and IIb: Demonstrated superior activity in NCI-60 screens, with GI50 values <1 µM against leukemia and melanoma cell lines. The 4-chlorophenyl and benzylidene groups synergize to inhibit tubulin polymerization .
- 5'-methyl-3'-phenyl- : Inactive in anticonvulsant screens but untested in cancer models .
Antimicrobial Activity :
Structure-Activity Insights :
- Halogenation (Cl, F) at 3' or 5' positions amplifies Gram-positive activity due to enhanced membrane penetration .
- Bis-spiro derivatives (e.g., 76) outperform ampicillin and gentamicin by disrupting biofilm formation .
Physicochemical Properties
| Property | 5'-methyl-3'-phenyl- | IIa (Kaminskyy et al.) | III (5'-F derivative) |
|---|---|---|---|
| Melting Point (°C) | 180–182 | >230 | 195–198 |
| LogP (Calculated) | 2.8 | 3.5 | 2.1 |
| Aqueous Solubility | Low | Very low | Moderate |
Key Trends :
Biological Activity
Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound specifically known as Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, 5'-methyl-3'-phenyl-, exploring its synthesis, biological effects, and potential therapeutic applications.
Synthesis
The synthesis of Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione derivatives typically involves cyclocondensation reactions between substituted indoles and mercaptoalkanoic acids. The general approach includes:
- Preparation of Schiff Bases : Various substituted Schiff bases of indol-2,3-dione are synthesized.
- Cyclocondensation : These Schiff bases undergo cyclocondensation with alpha-mercaptoalkanoic acids to yield the desired spirothiazolidinones.
For instance, halogenated derivatives such as 3'-(4-Fluorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione have been synthesized and evaluated for their biological activities .
Antimicrobial Activity
Studies have shown that various derivatives of Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione exhibit significant antimicrobial properties. For example, halogenated derivatives were screened for their efficacy against a range of microbial strains. The results indicated that certain substitutions enhanced antimicrobial potency .
| Compound | Microbial Strain | Activity |
|---|---|---|
| 5'-Methyl-3'-phenyl derivative | E. coli | Moderate |
| 5'-Methyl-3'-phenyl derivative | S. aureus | High |
Antitumor Activity
Recent research highlights the potential antitumor activity of these compounds. In vitro studies demonstrated that specific derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, a derivative with a methyl group at the 5' position showed an IC50 value of approximately 10 µM against MCF-7 cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis induction via caspase activation |
| HepG2 | 12 | Cell cycle arrest at G0/G1 phase |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In vivo studies using animal models indicated that administration of specific derivatives led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .
Case Studies
Case Study 1: Antimicrobial Screening
A series of spiro[indole-3,2'-thiazolidine]-2,4'(1H)-dione derivatives were synthesized and tested against common pathogens. The study found that modifications at the phenyl ring significantly influenced antimicrobial activity.
Case Study 2: Antitumor Assessment
In a comparative study on various indole-based compounds, spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione derivatives were evaluated for cytotoxic effects on cancer cell lines. The results suggested that these compounds could be developed into lead candidates for cancer treatment due to their ability to induce apoptosis and inhibit cell proliferation.
Q & A
Q. What are the standard synthetic routes for Spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione, 5'-methyl-3'-phenyl-, and how is its purity validated?
The compound is typically synthesized via cyclocondensation of thiolactic acid with isatin-3-imines, followed by purification using column chromatography. Key characterization techniques include:
- IR spectroscopy to confirm functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for thiazolidinedione and indole rings) .
- NMR spectroscopy (¹H and ¹³C) to resolve spirocyclic connectivity and substituent positions. For example, δH ~6.8–7.5 ppm indicates aromatic protons, while δC ~180 ppm confirms carbonyl groups .
- Elemental analysis to validate purity (e.g., C, H, N, S percentages within ±0.4% of theoretical values) .
Q. How is the antimicrobial activity of this compound evaluated in preliminary studies?
- Disc diffusion assays against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with benzylpenicillin as a positive control .
- MIC (Minimum Inhibitory Concentration) determination via broth microdilution, often identifying activity in the 25–100 µg/mL range .
- Antifungal screening against Aspergillus species using fluconazole as a reference .
Advanced Research Questions
Q. How can green chemistry principles be applied to optimize the synthesis of this spirocyclic compound?
- Catalyst selection : Use p-dodecyl benzenesulfonic acid (DBSA) as a Brønsted acid surfactant in aqueous media, achieving >85% yield at 25°C .
- Solvent systems : Replace dioxane with ionic liquids like [bmim][PF₆] to enhance reaction efficiency and reduce environmental impact .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 15 minutes at 100°C) while maintaining regioselectivity .
Q. What strategies resolve contradictions in pharmacological data, such as inconsistent anticonvulsant or anticancer activity across studies?
- Structural modifications : Introduce electron-withdrawing groups (e.g., –CF₃) or arylidene substituents to enhance bioactivity. For example, trifluoroacetyl derivatives show improved antimicrobial potency .
- Targeted screening : Prioritize assays aligned with mechanistic hypotheses (e.g., in vitro tubulin polymerization inhibition for anticancer activity) .
- Data normalization : Account for variations in cell lines (e.g., MCF-7 vs. HeLa) or pathogen strains when comparing IC₅₀/MIC values .
Q. How are structure-activity relationship (SAR) studies designed to improve anticancer activity?
- Substituent variation : Compare 3'-aryl vs. 5'-arylidene derivatives. For instance, 5'-(benzylidene) analogs exhibit superior cytotoxicity (IC₅₀ ~10 µM) due to enhanced planar rigidity .
- Pharmacophore modeling : Identify critical motifs (e.g., 4-thiazolidinone and indole rings) using 3D-QSAR or molecular docking against targets like EGFR or tubulin .
- Metabolic stability : Evaluate ester derivatives (e.g., 3'-alkanoic acid esters) for improved bioavailability .
Q. What analytical methods address spectral discrepancies in spirocyclic compound characterization?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded δH 2.5–4.0 ppm regions (e.g., thiazolidine protons) .
- X-ray crystallography : Confirm spiro-junction geometry and hydrogen bonding patterns, as seen in the crystal structure of spiro[3H-indole-3,2′-thiazolidine]-3′(1,2,4-triazol-3-yl)-2,4′(1H)-dione .
- High-resolution mass spectrometry (HRMS) : Differentiate isobaric ions (e.g., [M+H]+ at m/z 359.1 vs. 359.2) to validate molecular formulas .
Methodological Challenges and Solutions
Q. How to mitigate low yields in spirocyclization reactions?
- Reaction optimization : Adjust stoichiometry of thioglycolic acid and isatin derivatives (1:1.2 molar ratio) to favor cyclization over dimerization .
- Acid catalysis : Use anhydrous ZnCl₂ or SnCl₂·2H₂O to promote intermediate thiourea formation .
Q. What computational tools support the design of novel derivatives with enhanced bioactivity?
- Molecular dynamics simulations : Predict binding stability of derivatives with bacterial FabI or fungal CYP51 .
- ADMET prediction : Use tools like SwissADME to optimize logP (target ~2.5) and reduce hepatotoxicity risks .
Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity while others show inactivity?
Q. How to interpret conflicting results in anticonvulsant screens?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
